molecular formula C20H20N4O5S B2849860 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 533869-91-9

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2849860
CAS No.: 533869-91-9
M. Wt: 428.46
InChI Key: OPGBMYJVSHVUIY-UHFFFAOYSA-N
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Description

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a methoxyphenyl group, a pyrrolidinylsulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of a suitable leaving group on the oxadiazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the pyrrolidinylsulfonyl group: This can be accomplished by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base.

    Formation of the benzamide moiety: The final step involves the coupling of the intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to a corresponding amine under hydrogenation conditions.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide can be compared with other similar compounds, such as:

    N-(5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide: Similar structure but with different substituents on the oxadiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-28-16-6-4-5-15(13-16)19-22-23-20(29-19)21-18(25)14-7-9-17(10-8-14)30(26,27)24-11-2-3-12-24/h4-10,13H,2-3,11-12H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGBMYJVSHVUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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